molecular formula C14H13N3O2S B5763320 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol

Cat. No. B5763320
M. Wt: 287.34 g/mol
InChI Key: JSSXMJSFUCTQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized from isatin and 5,7-dibromoisatin . The synthesis involves the formation of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol” are not available in the current literature .

Scientific Research Applications

Cytotoxic Activity in Cancer Cells

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol has been investigated for its cytotoxic properties. A study synthesized novel derivatives of this compound and evaluated their activity against breast cancer cell lines. Notably, electron-withdrawing substitutions at the para position of the phenyl ring and the 5,7 positions of the isatin ring increased cytotoxic activity. The most active compound in the series was 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide (6b) , which demonstrated higher selectivity toward MCF-7 cells. Its IC50 value was comparable to that of the reference drug vinblastine, making it a promising candidate for further development .

Synthesis of Imidazole Derivatives

Imidazoles are essential components in various functional molecules. Recent advances in the synthesis of substituted imidazoles have highlighted their importance. The compound may serve as a precursor or building block for imidazole derivatives used in pharmaceuticals, agrochemicals, and materials science .

Antileishmanial Efficacy Against Visceral Leishmaniasis

Unique functionalized derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). While this specific compound is not directly related, understanding its structural features and reactivity could contribute to the design of novel antiparasitic agents .

Biologically Active Compounds: Indole Derivatives

Indole derivatives, including those with similar structural motifs, have attracted attention due to their diverse biological properties. These compounds exhibit potential for treating cancer cells, microbial infections, and various disorders. Although the focus here is not directly on indole derivatives, exploring related structures can inform drug discovery efforts .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12-5-7-15-14(16-12)20-9-13(19)17-8-6-10-3-1-2-4-11(10)17/h1-5,7H,6,8-9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXMJSFUCTQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one

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